3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid discovery and history
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid discovery and history
An In-Depth Technical Guide to the Synthesis and Historical Context of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, a representative member of the pharmacologically significant benzimidazole family. While a singular, high-profile discovery narrative for this specific molecule is not prominent in the scientific literature, its existence and value are predicated on the rich history of benzimidazole chemistry. This document will detail a robust and logical synthetic pathway for its creation, grounded in well-established chemical principles. Furthermore, it will explore the historical context of the benzimidazole scaffold, its importance in drug discovery, and the potential therapeutic applications of derivatives like the titular compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and potential of novel benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic structure formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its discovery is intertwined with early research into vitamin B12, where the 5,6-dimethylbenzimidazole moiety was identified as a crucial component.[1][3] This foundational discovery unveiled the benzimidazole nucleus as a stable and versatile platform for drug development.[2]
Over the past several decades, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating the scaffold's remarkable pharmacological promiscuity.[4][5] These include anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and angiotensin II receptor blockers.[2][5] The structural versatility of the benzimidazole ring allows for extensive modifications, leading to the development of novel agents targeting a multitude of diseases.[5] The continuous interest in this scaffold is evidenced by the numerous patents and research articles published each year, highlighting its enduring importance in the quest for new medicines.[4][6]
Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid: A Step-by-Step Protocol
The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid can be logically achieved through a two-step process: the formation of the 2-methylbenzimidazole core, followed by N-alkylation with a propanoic acid side chain. This approach is based on fundamental and widely practiced reactions in heterocyclic chemistry.
Step 1: Synthesis of 2-methyl-1H-benzimidazole
The initial and crucial step is the construction of the benzimidazole ring system. A common and efficient method is the condensation of an o-phenylenediamine with an appropriate carboxylic acid or its derivative. In this case, acetic acid is the ideal choice to introduce the 2-methyl substituent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and acetic acid (1.2 eq).
-
Solvent: While the reaction can sometimes be run neat, a high-boiling point solvent such as water or a dilute hydrochloric acid solution can be used to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solution is then carefully neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Isolation: The resulting precipitate, 2-methyl-1H-benzimidazole, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: N-Alkylation to Yield 3-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid
With the 2-methylbenzimidazole core synthesized, the next step is to introduce the propanoic acid side chain via N-alkylation. A Michael addition reaction with an acrylic acid ester followed by hydrolysis is a standard and effective method.
Experimental Protocol:
-
Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 2-methyl-1H-benzimidazole (1.0 eq).
-
Reagent Addition: Add ethyl acrylate (1.1 eq) and a catalytic amount of a base, such as sodium ethoxide or triethylamine.
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating (40-50 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Intermediate Isolation (Optional): The intermediate ethyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.
-
Hydrolysis: The crude or purified ester is then dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).
-
Heating: The mixture is heated to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Workup and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ether to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The resulting precipitate, 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, is collected by filtration, washed with cold water, and dried.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid.
Caption: Synthetic pathway for 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid.
Physicochemical and Spectroscopic Data (Hypothetical)
The following table summarizes the expected physicochemical and spectroscopic data for the final product, based on its chemical structure.
| Property | Expected Value |
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| Appearance | White to off-white solid |
| 1H NMR | Peaks corresponding to aromatic, methyl, and propanoic acid protons |
| 13C NMR | Resonances for aromatic, methyl, methylene, and carbonyl carbons |
| Mass Spectrometry | [M+H]+ at m/z 205.09 |
| Infrared (IR) | Characteristic peaks for C=O (acid), C-N, and aromatic C-H stretches |
Potential Applications and Future Directions
While specific biological activity for 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is not extensively documented, its structural motifs suggest several avenues for investigation. The benzimidazole core is a known pharmacophore for a variety of targets. The propanoic acid side chain can enhance solubility and provides a handle for further chemical modifications, such as amide bond formation to create libraries of new compounds.
Potential areas of research for this and related compounds include:
-
Antimicrobial Agents: The benzimidazole scaffold is present in many antimicrobial drugs.
-
Anticancer Agents: Numerous benzimidazole derivatives have been investigated for their antiproliferative activities.[5]
-
Enzyme Inhibitors: The structure could be optimized to target specific enzymes implicated in disease. For instance, recent studies have explored benzimidazole derivatives as myeloperoxidase inhibitors for inflammatory diseases.[7]
Conclusion
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a compound built upon the historically significant and pharmacologically privileged benzimidazole scaffold. While it may not have a singular "discovery" story, its synthesis is straightforward and based on fundamental principles of organic chemistry. The true value of this and similar molecules lies in their potential as building blocks for the creation of new therapeutic agents. The methodologies and historical context provided in this guide offer a solid foundation for researchers and drug development professionals to explore the vast chemical space and therapeutic potential of benzimidazole derivatives.
References
-
Therapeutic evolution of benzimidazole derivatives in the last quinquennial period | Request PDF - ResearchGate. Available from: [Link]
-
Benzimidazole - Wikipedia. Available from: [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review - PubMed. Available from: [Link]
-
Current Achievements of Benzimidazole: A Review. Available from: [Link]
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents.
-
(12) United States Patent (10) Patent No.: US 8,865,744 B1 - Googleapis.com. Available from: [Link]
-
(10) Patent No. - Googleapis.com. Available from: [Link]
-
(12) United States Patent - Googleapis.com. Available from: [Link]
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - NIH. Available from: [Link]
-
Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][4][6]oxazepin-9-yl]-1H-pyrazol-1-yl - PubMed. Available from: [Link]
-
The derivatives of 3-(1H-benzikmidazole-2) propanoic acid synthesis and analgetic and anti inflammatory activity - PubMed. Available from: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available from: [Link]
- EP0010242B1 - Benzimidazolyl-2-carbamic acid esters, medicaments based thereon and process for their preparation - Google Patents.
-
Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents - ResearchGate. Available from: [Link]
-
Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed. Available from: [Link]
-
Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - MDPI. Available from: [Link]
-
Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed. Available from: [Link]
- WO2008003665A1 - Benzimidazole cannabinoid agonists bearing a substituted heterocyclic group - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
